molecular formula C18H13Cl3N4OS3 B12016344 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B12016344
M. Wt: 503.9 g/mol
InChI Key: XGQMTOJDEWDFKW-GZIVZEMBSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiadiazole derivative.

    Formation of the Hydrazide: The hydrazide moiety is formed by reacting the thiadiazole derivative with hydrazine hydrate.

    Condensation Reaction: Finally, the compound is formed by condensing the hydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring and the chlorobenzyl group contributes to its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The chlorobenzyl and dichlorophenyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
  • 2-((4-chlorobenzyl)sulfanyl)-5-(2-furyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both the thiadiazole ring and the hydrazide moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13Cl3N4OS3

Molecular Weight

503.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl3N4OS3/c19-12-6-4-11(5-7-12)9-27-17-24-25-18(29-17)28-10-16(26)23-22-8-13-14(20)2-1-3-15(13)21/h1-8H,9-10H2,(H,23,26)/b22-8+

InChI Key

XGQMTOJDEWDFKW-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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